molecular formula C8H8O2 B2722542 rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans CAS No. 2350863-27-1

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans

Cat. No.: B2722542
CAS No.: 2350863-27-1
M. Wt: 136.15
InChI Key: IVNQWQFFVFIOLT-NKWVEPMBSA-N
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Description

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is a cyclopropane derivative featuring a furan-2-yl substituent and a trans-configuration carbaldehyde group. The carbaldehyde functional group enhances reactivity, making it valuable as a synthetic intermediate in pharmaceuticals or materials science. The furan-2-yl substituent introduces aromatic and electronic effects, which may influence solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQWQFFVFIOLT-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans typically involves the cyclopropanation of a furan derivative followed by the introduction of the aldehyde group. One common method is the reaction of furan with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation of the corresponding alcohol or via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution on the furan ring can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-methanol.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and aldehyde group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Key Applications
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans Not Available C₈H₈O₂ 136.15 (calculated) Furan-2-yl Carbaldehyde Synthetic intermediate (inferred)
rac-(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde,trans 1923743-41-2 C₆H₁₀O 98.14 Ethyl Carbaldehyde Discontinued
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde 2095396-32-8 C₈H₁₀N₂O 150.18 1-methylpyrazol-4-yl Carbaldehyde Medicinal chemistry
rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid 1446486-81-2 C₈H₈O₃ 152.15 Furan-3-yl Carboxylic acid Organic synthesis
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid 1909288-13-6 C₁₀H₁₄O₄ 198.22 tert-butoxy carbonyl Carboxylic acid Pharmaceutical building block

Biological Activity

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans is a cyclopropane derivative featuring a furan ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could influence therapeutic outcomes.

The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans typically involves cyclopropanation of a furan derivative followed by the introduction of the aldehyde group. Common synthetic routes include:

  • Cyclopropanation : Utilizing diazo compounds in the presence of transition metal catalysts.
  • Aldehyde Introduction : Achieved through oxidation of alcohol or formylation reactions.

This compound's molecular formula is C8H8OC_8H_8O, with a molecular weight of 136.15 g/mol, and it exhibits unique reactivity due to the strained cyclopropane ring and the electrophilic nature of the aldehyde group.

Biological Activity

The biological activity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that compounds with furan and aldehyde functionalities can exhibit antimicrobial properties. For instance:

  • Mechanism : The aldehyde group may interact with microbial enzymes or receptors, disrupting metabolic processes.
  • Case Study : A study demonstrated that similar furan derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Properties

Research has shown that certain cyclopropane derivatives can modulate inflammatory pathways:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2.
  • Case Study : A related compound was found to reduce inflammation in animal models by downregulating NF-kB signaling pathways.

3. Neuropharmacological Effects

The structural characteristics of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans suggest potential neuropharmacological activity:

  • Mechanism : The compound may act on neurotransmitter systems or neuroreceptors.
  • Case Study : Research indicated that similar compounds could enhance GABAergic activity, which is crucial for anxiety and mood regulation.

The biological activity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans likely involves several molecular interactions:

  • Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in active sites.
  • Receptor Modulation : The furan ring might facilitate binding to specific receptors involved in neurotransmission or inflammation.

Data Summary

The following table summarizes key findings related to the biological activity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde,trans:

Activity TypeMechanismCase Study Reference
AntimicrobialEnzyme interaction
Anti-inflammatoryCytokine inhibition
NeuropharmacologicalGABAergic modulation

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